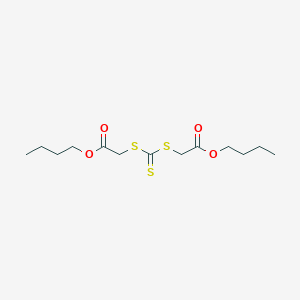
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its complex structure, which includes butyl and butoxy groups, as well as sulfanyl and carbothioylsulfanyl functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate can be achieved through a multi-step process involving esterification and thiolation reactions. One possible route involves the reaction of butyl alcohol with 2-butoxyethanol in the presence of a strong acid catalyst to form the ester intermediate. This intermediate is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl and carbothioylsulfanyl groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkoxides or amines can be used as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkylated or aminated derivatives.
Applications De Recherche Scientifique
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate involves its interaction with specific molecular targets. The sulfanyl and carbothioylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl butyrate: A simple ester with a pleasant odor, used in flavoring agents.
2-Butoxyethanol: An ether with solvent properties, used in cleaning products and paints.
Butyl acetate: Another ester used as a solvent in various industrial applications.
Uniqueness
Butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate is unique due to its combination of ester, sulfanyl, and carbothioylsulfanyl functionalities
Propriétés
Numéro CAS |
113760-65-9 |
|---|---|
Formule moléculaire |
C13H22O4S3 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
butyl 2-(2-butoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate |
InChI |
InChI=1S/C13H22O4S3/c1-3-5-7-16-11(14)9-19-13(18)20-10-12(15)17-8-6-4-2/h3-10H2,1-2H3 |
Clé InChI |
KAKCVPPSCABZEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CSC(=S)SCC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)

![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)
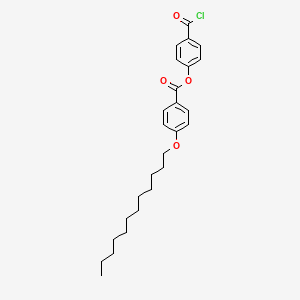
![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
![[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene](/img/structure/B14316574.png)
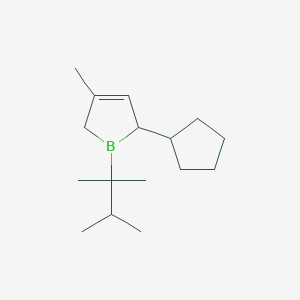
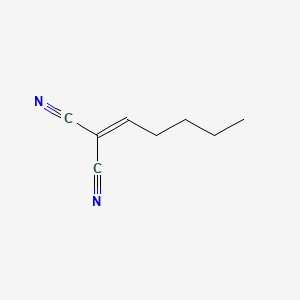
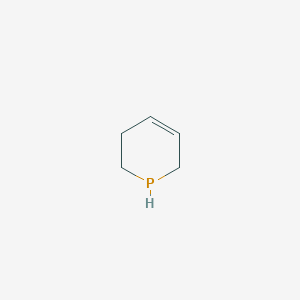
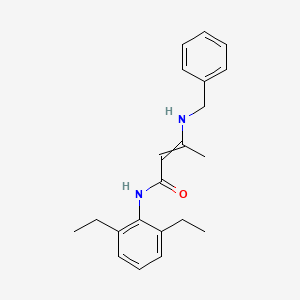
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)
